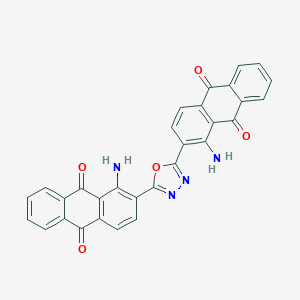

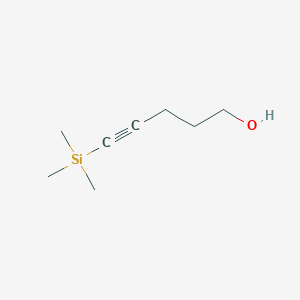

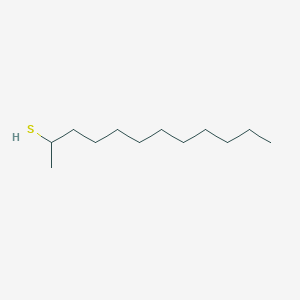

![molecular formula C9H10N2 B083513 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-69-1](/img/structure/B83513.png)

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives typically involves complex reactions where starting materials undergo several transformations. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was synthesized and characterized through NMR, UV-Vis, FT-IR, and Mass spectroscopy. The synthesis was confirmed to be an exothermic and spontaneous reaction at room temperature, with detailed quantum chemical calculations supporting the experimental findings (Singh, Kumar, Tiwari, & Rawat, 2013).

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine compounds has been characterized using various spectroscopic techniques and computational methods. X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations are commonly used to elucidate their structure. For example, the molecular structure, spectroscopic properties, and multiple interactions in novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been thoroughly analyzed using DFT and AIM (Atoms in Molecules) theories, revealing intricate details about their intra- and intermolecular interactions (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrolopyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. The ability to undergo these reactions makes them versatile intermediates for further chemical transformations (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties of pyrrolopyridine derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their application in chemical synthesis. These properties are typically studied using X-ray crystallography and spectroscopic methods to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capabilities, are essential for the application of pyrrolopyridine derivatives in synthesis and drug design. Studies often focus on the electron density distribution, Fukui functions, and molecular orbital analyses to predict reactivity sites and understand the compound's behavior in chemical reactions (Rawat & Singh, 2014).

Aplicaciones Científicas De Investigación

Application in Cancer Therapy

- Summary of Application : “2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

- Methods of Application : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . One of the derivatives, compound 4h, exhibited potent FGFR inhibitory activity .

- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

- Summary of Application : Compounds containing the “2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine” motif have been found to reduce blood glucose levels .

- Methods of Application : The compounds were likely tested for their ability to reduce blood glucose levels .

- Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNHEZZBSKBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501553 | |

| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

10299-69-1 | |

| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

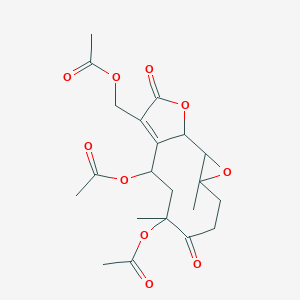

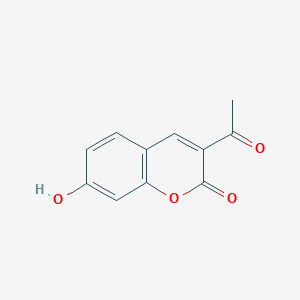

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)